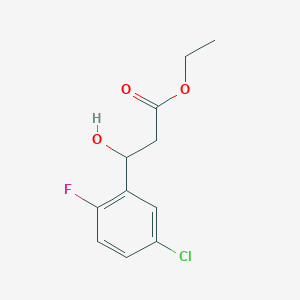

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a substituted phenyl ring (5-chloro-2-fluoro) and a hydroxyl group at the β-position of the propanoate backbone. The stereochemistry of the hydroxyl group (S-configuration) is critical for its reactivity and interaction with biological targets, as confirmed by derivatization with Mosher's reagent and NMR analysis .

Properties

Molecular Formula |

C11H12ClFO3 |

|---|---|

Molecular Weight |

246.66 g/mol |

IUPAC Name |

ethyl 3-(5-chloro-2-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12ClFO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

YTPLPDTXGBUJGK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-(5-Chloro-2-fluorophenyl)-3-oxopropanoate.

Reduction: Formation of 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and analytical differences between Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate and related compounds:

Stereochemical and Analytical Comparisons

- Stereochemistry: The S-configuration of the hydroxyl group in this compound is confirmed via Mosher's ester analysis, where shielding of methoxy protons (3.43–3.49 ppm in ¹H-NMR) and deshielded ¹⁹F-NMR signals (−71.29 to −71.49 ppm) correlate with the (S)-enantiomer . Similar methods validate the configurations of analogs like 2e and 2i .

- Halogen Positioning: The 2,6-dichloro substitution in 2i introduces steric hindrance, which may reduce enzymatic degradation compared to mono-halogenated analogs . Trifluoromethyl Group: The CF₃ group in the 5-fluoro-2-CF₃ analog (CAS: 2918924-61-3) enhances lipophilicity and metabolic stability, making it more suitable for hydrophobic environments .

Structural Comparison Methodology

The method described in distinguishes functional groups (e.g., 3-hydroxy vs. 3-oxo) via labeled graph representations, highlighting how subtle differences impact biochemical behavior. For example, replacing the hydroxyl group in the target compound with an oxo group would eliminate hydrogen-bonding capacity .

Biological Activity

Ethyl 3-(5-Chloro-2-fluorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, particularly the presence of halogen substituents. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12ClFNO3

- Molecular Weight : Approximately 232.63 g/mol

- Structure : The compound features a hydroxy group, an ethyl ester, and a phenyl ring with both chloro and fluoro substituents. These structural elements enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Interaction : The halogen substituents (chloro and fluoro) increase the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, potentially modulating their activities.

- Receptor Binding : The unique structure allows for enhanced binding affinity to specific biological receptors, which may lead to therapeutic effects in various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also possess anticancer properties .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for developing new therapeutic agents targeting metabolic pathways linked to diseases such as cancer and diabetes.

Case Studies

- Anticancer Activity : In studies involving similar compounds, significant anticancer activity was observed against multiple human cancer cell lines. For example, compounds structurally related to this compound demonstrated IC50 values indicating potent inhibition of cancer cell proliferation .

- Enzyme Modulation : Research has shown that the compound can modulate the activity of key metabolic enzymes involved in drug metabolism and detoxification processes. This modulation can influence pharmacokinetics and therapeutic efficacy.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Chloro and fluoro substituents | Potential anticancer activity; enzyme modulation |

| Methyl 3-(5-Chloro-2-fluorophenyl)-2-hydroxypropanoate | Structure | Methyl group instead of ethyl | Similar halogen substituents but different ester group |

| Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate | Structure | Different halogen affecting reactivity | Exhibits potential biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.